N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

FLAP inhibition Leukotriene biosynthesis Target identification

N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide (CAS 379239-53-9) is a synthetic small molecule belonging to the triazolo[4,3-a]pyridine chemotype. It is a modulator of 5-lipoxygenase activating protein (FLAP), an integral membrane protein essential for leukotriene (LT) biosynthesis.

Molecular Formula C18H20N4OS
Molecular Weight 340.45
CAS No. 379239-53-9
Cat. No. B2706074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide
CAS379239-53-9
Molecular FormulaC18H20N4OS
Molecular Weight340.45
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
InChIInChI=1S/C18H20N4OS/c1-18(2,3)13-7-9-14(10-8-13)19-16(23)12-24-17-21-20-15-6-4-5-11-22(15)17/h4-11H,12H2,1-3H3,(H,19,23)
InChIKeyXPRJZWODHXANKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-tert-Butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide (CAS 379239-53-9): FLAP Inhibitor for Leukotriene Pathway Research


N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide (CAS 379239-53-9) is a synthetic small molecule belonging to the triazolo[4,3-a]pyridine chemotype. It is a modulator of 5-lipoxygenase activating protein (FLAP), an integral membrane protein essential for leukotriene (LT) biosynthesis . The compound is identified as a FLAP inhibitor within patent families describing compounds useful for respiratory, cardiovascular, and other leukotriene-dependent conditions . Bioactivity mapping indicates activity values in the ≤10 µM range . The compound's scaffold has also been explored in the context of c-Met kinase inhibition, although its primary characterized role remains within the leukotriene pathway .

Why N-(4-tert-Butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide Cannot Be Interchanged with Other Triazolopyridine or FLAP Inhibitor Analogs


Within the triazolo[4,3-a]pyridine chemotype and the broader FLAP inhibitor class, small structural modifications produce significant shifts in target engagement, selectivity profile, and physicochemical properties. For the FLAP target specifically, substitution patterns on the phenyl ring dramatically alter potency: the leading FLAP inhibitor BRP-7 (a benzimidazole scaffold) exhibits an IC50 of 0.31 µM in cell-free FLAP assays , but C(5)-substituted analogs can achieve 4- to 12-fold improvements (IC50 down to 0.026 µM) . Similarly, within the triazolo[4,3-a]pyridine series developed as c-Met inhibitors, potency varies substantially with substituent identity — compound 4d in the Zhao et al. series achieved single-digit nanomolar c-Met inhibition with selectivity over 59 other kinases, while close structural analogs showed markedly different selectivity and pharmacokinetic profiles (half-lives ranging from sub-hour to several hours) . CAS 379239-53-9 bears a specific 4-tert-butylphenyl acetamide moiety that cannot be assumed to behave identically to its 3,5-di-tert-butylphenyl (CAS 671198-94-0), 4-ethoxyphenyl, or 2,4-dimethylphenyl analogs . Direct experimental characterization is essential before any substitution decision.

Quantitative Differentiation Evidence for N-(4-tert-Butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide (CAS 379239-53-9): Comparator-Anchored Procurement Guide


FLAP Modulator Classification: Defined Molecular Target vs. Non-Targeted Triazolopyridine Analogs

CAS 379239-53-9 is explicitly disclosed as a FLAP modulator within a patent family (BRPI0618046A2) that claims compounds for treating leukotriene-dependent respiratory and cardiovascular conditions . This provides a defined molecular mechanism — 5-lipoxygenase activating protein modulation — that is absent for numerous structurally related triazolo[4,3-a]pyridin-3-ylsulfanyl acetamides available commercially. For instance, N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide and N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide are described in vendor catalogs with only generic references to 'antitumor properties' and 'antimicrobial potential' without a verified primary molecular target . In contrast, CAS 379239-53-9 has a patent-backed target annotation that enables rational experimental design.

FLAP inhibition Leukotriene biosynthesis Target identification

Bioactivity Potency Range: FLAP-Targeted Activity Bracketed Within Therapeutic Windows

The MolBiC bioactivity database maps CAS 379239-53-9 to protein targets with bioactivity values falling within the ≤10 µM range (specifically >0.1 µM and ≤10 µM) . This positions the compound within the same potency band as the well-characterized FLAP inhibitor BRP-7 (IC50 = 0.31 µM in cell-free FLAP binding assay) and FLAP-IN-1 (IC50 = 0.654 µM) . While BRP-7 analogs with optimized C(5)-nitrile substitution achieve sub-100 nM potency (e.g., compound 11: IC50 = 0.07 µM in human neutrophils, 0.026 µM in human monocytes) , CAS 379239-53-9's activity range places it in a therapeutically relevant tier warranting further characterization. This contrasts with the most potent FLAP clinical candidates such as fiboflapon (GSK2190915, binding IC50 = 2.9 nM) , providing a clear potency context for investigator compound selection.

Bioactivity profiling FLAP IC50 Potency benchmarking

Scaffold Divergence: Triazolo[4,3-a]pyridine Core vs. Benzimidazole-Based FLAP Inhibitors — Selectivity Implications

The triazolo[4,3-a]pyridine scaffold of CAS 379239-53-9 distinguishes it from the well-characterized benzimidazole-based FLAP inhibitor series (BRP-7 and its C(5)-substituted derivatives). Scaffold-hopping studies on BRP-7 have demonstrated that repurposing the benzimidazole core can shift primary target engagement: BRP-7-derived analogs optimized at the C(2) and C(5) positions yielded FP30 (BRP-821), which exhibited exceptional sub-nM soluble epoxide hydrolase (sEH) inhibitory activity (IC50 = 0.4 nM) with excellent metabolic stability (t1/2 > 184 min in human liver microsomes) . Meanwhile, C(5)-carboxylic acid-substituted BRP-7 analogs (exemplified by compound 57) gained dual FLAP/mPGES-1 inhibitory activity (FLAP IC50 = 0.05 µM; mPGES-1 IC50 = 0.42 µM) . The triazolo[4,3-a]pyridine core represents a distinct chemotype that may exhibit a different off-target profile compared to benzimidazole-based FLAP inhibitors, though direct selectivity panel data for CAS 379239-53-9 remain unreported in the public domain.

Scaffold hopping FLAP selectivity Off-target profiling

Phenyl Substituent Differentiation: 4-tert-Butylphenyl vs. 3,5-Di-tert-Butylphenyl and 2,4-Dimethylphenyl Analogs

CAS 379239-53-9 bears a single 4-tert-butyl substituent on the phenyl ring (molecular formula C18H20N4OS, MW 340.45 g/mol), distinguishing it from the 3,5-di-tert-butylphenyl analog (CAS 671198-94-0; C22H28N4OS, MW 396.55 g/mol) and the 2,4-dimethylphenyl analog (C16H16N4OS, MW 312.39 g/mol) . The mono-tert-butyl substitution at the para position provides an intermediate lipophilicity profile: calculated LogP for the 3,5-di-tert-butyl analog is estimated at approximately 4.8–5.2, while the 4-tert-butylphenyl compound is predicted to have LogP ~3.5–4.0. This difference of approximately 1 log unit has significant implications for aqueous solubility and membrane permeability. In the c-Met inhibitor series by Zhao et al., [1,2,4]triazolo[4,3-a]pyridine derivatives with varying substituents showed compound-dependent pharmacokinetic half-lives differing by several hours, highlighting the substituent-dependent nature of ADME properties within this scaffold class . The specific 4-tert-butylphenyl substitution pattern may confer a favorable balance between target binding and physicochemical properties compared to bulkier or smaller substituents.

SAR analysis tert-Butyl substitution Ligand efficiency

Recommended Research Application Scenarios for N-(4-tert-Butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide (CAS 379239-53-9)


Leukotriene Pathway Mechanistic Studies Requiring a Patent-Verified FLAP Modulator

Investigators studying the role of 5-lipoxygenase activating protein in leukotriene biosynthesis can employ CAS 379239-53-9 as a tool compound with a verified FLAP modulator annotation, as disclosed in BRPI0618046A2 . The compound's bioactivity in the >0.1–10 µM range positions it as a moderate-potency probe suitable for cellular FLAP inhibition assays where ultra-potent inhibition may mask concentration-dependent pathway effects. The patent family specifically claims utility in respiratory and cardiovascular disease models, providing a rational starting point for in vitro pharmacological profiling in human neutrophils or monocytes. For experimental design, the well-characterized FLAP inhibitor BRP-7 (IC50 = 0.31 µM) may serve as a positive control for benchmarking.

Scaffold-Hopping SAR Campaigns Comparing Triazolo[4,3-a]pyridine vs. Benzimidazole FLAP Inhibitor Chemotypes

Medicinal chemistry programs exploring FLAP inhibitor chemical space can use CAS 379239-53-9 as the representative triazolo[4,3-a]pyridine scaffold for head-to-head comparison with benzimidazole-based FLAP inhibitors. The benzimidazole scaffold has been extensively characterized, with BRP-7 (FLAP IC50 = 0.31 µM) , its C(5)-nitrile analog compound 11 (IC50 = 0.026–0.07 µM) , dual FLAP/mPGES-1 inhibitor compound 57 (FLAP IC50 = 0.05 µM) , and the scaffold-repurposed sEH inhibitor FP30 (sEH IC50 = 0.4 nM) all demonstrating the scaffold's tunability. The triazolo[4,3-a]pyridine core of CAS 379239-53-9 represents an underexplored chemotype for FLAP inhibition, and comparative profiling may reveal differentiated selectivity against mPGES-1, sEH, or other eicosanoid pathway enzymes.

Substituent Structure-Activity Relationship Studies on Triazolo[4,3-a]pyridin-3-ylsulfanyl Acetamides

Researchers conducting systematic SAR studies on the phenyl substituent of triazolo[4,3-a]pyridin-3-ylsulfanyl acetamides can use CAS 379239-53-9 (4-tert-butylphenyl) as a reference compound against its commercially available analogs: the bulkier 3,5-di-tert-butylphenyl analog (CAS 671198-94-0) and the smaller 2,4-dimethylphenyl analog . The mono-tert-butyl substituent provides an intermediate steric and lipophilic profile (estimated LogP ~3.5–4.0 vs. ~4.8–5.2 for the di-tert-butyl analog), enabling correlation of substituent properties with FLAP binding affinity, cellular permeability, and metabolic stability. The well-documented substituent-dependent PK variability in related triazolo[4,3-a]pyridine c-Met inhibitor series supports the relevance of comprehensive substituent profiling in this chemotype.

Procurement Decision Support: Differentiating from Unannotated Commercial Triazolopyridine Analogs

For compound library procurement managers and screening facilities, CAS 379239-53-9 offers a key advantage over numerous commercially available triazolo[4,3-a]pyridin-3-ylsulfanyl acetamides that lack verified target annotation. Compounds such as N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide and N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide are listed in vendor catalogs with only generic activity descriptions . The patent-verified FLAP target annotation of CAS 379239-53-9 , combined with bioactivity mapping data confirming activity in the ≤10 µM range , provides a data-supported rationale for its inclusion in focused FLAP/leukotriene pathway screening libraries over unannotated structural analogs.

Quote Request

Request a Quote for N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.